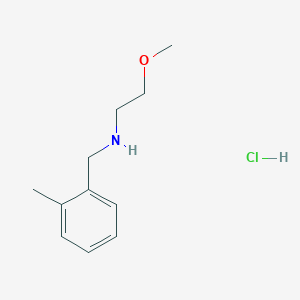

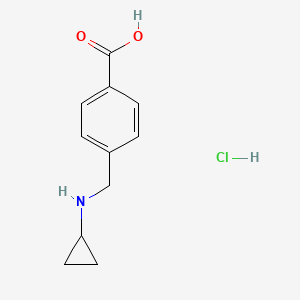

![molecular formula C11H15Cl2N3 B3086076 [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1158481-95-8](/img/structure/B3086076.png)

[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of a diverse range of heterocyclic compounds. For instance, it has been utilized in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity under mild conditions enables the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, highlighting its significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Carcinogen Metabolites Study

In research focused on tobacco and cancer, [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride has played a role in understanding the metabolism of carcinogens. Studies have quantified its metabolites in human urine, offering insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. This research is particularly relevant for understanding the impact of tobacco products on human health (Hecht, 2002).

Chemical Reactions and Catalysis

The compound is involved in various chemical reactions and catalysis. For example, its derivatives have been studied in reactions with chloral to form a range of products depending on the amine type and reaction conditions, providing valuable insights into synthetic routes for creating substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones (Issac & Tierney, 1996). Additionally, its utility in inhibiting cytochrome P450 isoforms demonstrates its potential in drug metabolism studies, highlighting the complexity of drug–drug interactions (Khojasteh et al., 2011).

Antifungal Applications

Research on combating Bayoud disease in date palms has explored synthetic compounds, including this compound derivatives, for their antifungal properties. These studies aim to identify compounds effective against the Fusarium oxysporum pathogen, with structure–activity relationship interpretations providing insights into pharmacophore site predictions (Kaddouri et al., 2022).

Safety and Hazards

“[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338 . It is classified as Eye Irritant 2 and Skin Irritant 2 . It belongs to storage class code 11, which is for combustible solids .

Direcciones Futuras

The future directions for “[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” and similar compounds could involve further exploration of their potential applications in various fields of science, particularly in drug discovery and medicinal chemistry . More research is needed to fully understand their synthesis, properties, and mechanisms of action.

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .

Mode of Action

It’s known that the pyrazole ring is a versatile lead molecule in medicinal chemistry and is part of many therapeutic agents . The pyrazole ring can interact with various enzymes and receptors in the body through its nitrogen atoms and the hydrogen atoms attached to them .

Biochemical Pathways

For instance, anti-inflammatory and analgesic activities suggest possible interactions with cyclooxygenase enzymes and related inflammatory pathways .

Result of Action

The wide range of biological activities associated with pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10;;/h1-8,11H,9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFCYZNNNLUGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)

![({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3086028.png)

amine hydrochloride](/img/structure/B3086029.png)

amine hydrochloride](/img/structure/B3086042.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)

amine hydrochloride](/img/structure/B3086063.png)

![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)